4-methyl-3-nitro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide
Description
Properties
IUPAC Name |
4-methyl-3-nitro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O5S/c1-16-7-8-17(15-19(16)24(26)27)20(25)21-9-14-30(28,29)23-12-10-22(11-13-23)18-5-3-2-4-6-18/h2-8,15H,9-14H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDASZTJFBVLQKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration of 4-Methylbenzoic Acid
4-Methylbenzoic acid undergoes nitration using a mixed acid system (HNO₃/H₂SO₄) at 0–5°C to favor meta-substitution relative to the carboxylic acid group. The methyl group directs nitration to the ortho/para positions, but the electron-withdrawing carboxylic acid dominates, yielding 3-nitro-4-methylbenzoic acid as the major product.
Optimized Conditions:
- Nitrating Agent: Fuming HNO₃ (90%, 1.2 eq) in H₂SO₄ (98%)
- Temperature: 0–5°C
- Reaction Time: 4 h
- Yield: 72% after recrystallization (ethanol/water).
Synthesis of 2-((4-Phenylpiperazin-1-yl)Sulfonyl)Ethylamine
Sulfonylation of 4-Phenylpiperazine
4-Phenylpiperazine reacts with 2-chloroethanesulfonyl chloride in dichloromethane (DCM) under basic conditions (triethylamine, 0°C → rt) to form 2-chloroethylsulfonyl-4-phenylpiperazine. Potassium fluoride (KF) in dimethylformamide (DMF) at 140°C enhances nucleophilic substitution yields.
Representative Procedure:
Azidation and Reduction to Primary Amine
The chloride intermediate undergoes azidation (NaN₃, DMF, 80°C, 12 h) followed by Staudinger reduction (PPh₃, THF/H₂O) or catalytic hydrogenation (H₂, Pd/C) to yield 2-((4-phenylpiperazin-1-yl)sulfonyl)ethylamine.
Key Data:
Amide Bond Formation
Acyl Chloride Route
3-Nitro-4-methylbenzoic acid is treated with thionyl chloride (SOCl₂, 2 eq) and catalytic DMF to generate the acyl chloride, which reacts with the amine intermediate in THF under Schotten-Baumann conditions.
Optimized Protocol:
Coupling Agent-Mediated Synthesis
Employing HATU or EDCl/HOBt in DMF improves yields by mitigating hydrolysis. Nano-ZnO (15–25 nm) accelerates the reaction via surface activation.
Comparative Data:
| Coupling Agent | Solvent | Catalyst | Yield (%) | Purity (%) | |
|---|---|---|---|---|---|
| HATU | DMF | - | 85 | 97.3 | |
| EDCl/HOBt | DCM | Nano-ZnO | 88.4 | 98.1 | |
| SOCl₂ | THF | Triethylamine | 78 | 95.8 |
Alternative Pathways and Scalability
One-Pot Sulfonylation-Amidation
A telescoped approach couples 4-phenylpiperazine, 2-aminoethanesulfonyl chloride, and 3-nitro-4-methylbenzoyl chloride in a single reactor, reducing purification steps.
Conditions:
Solid-Phase Synthesis
Immobilizing the amine on Wang resin enables iterative coupling and sulfonylation, though yields drop to 54% due to steric hindrance.
Critical Analysis of Challenges
- Nitration Regioselectivity: Competing ortho/para-directing effects of methyl and meta-directing carboxylic acid necessitate precise temperature control.
- Sulfonyl Chloride Stability: 2-Chloroethanesulfonyl chloride is moisture-sensitive; reactions require anhydrous conditions.
- Amine Hydroscopicity: The ethylamine intermediate absorbs water, mandating inert atmospheres during coupling.
Chemical Reactions Analysis
Types of Reactions
4-methyl-3-nitro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under hydrogenation conditions.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of the corresponding amine derivative.
Reduction: Conversion to the corresponding alcohol or amine.
Substitution: Formation of sulfonamide or sulfone derivatives.
Scientific Research Applications
4-methyl-3-nitro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its pharmacological properties, including potential as a drug candidate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-methyl-3-nitro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The nitro and sulfonyl groups may also contribute to the compound’s overall pharmacological profile by influencing its binding affinity and selectivity.
Comparison with Similar Compounds
Key Structural Features
The target compound shares a common scaffold with several benzamide derivatives, differing in substituents on the benzamide ring and piperazine group. Below is a comparative analysis (Table 1):
Table 1: Comparison of Structural Analogs
*Estimated based on analogs.
Physicochemical Properties
Biological Activity
4-Methyl-3-nitro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to a class of piperazine derivatives, which are known for a variety of pharmacological effects, including antidepressant, antipsychotic, and anticancer activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C19H22N4O4S
- Molecular Weight : 398.47 g/mol
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems and cellular pathways:
- Serotonin Receptor Modulation : The piperazine moiety is known to interact with serotonin receptors, particularly 5-HT1A and 5-HT2A receptors, which play critical roles in mood regulation and anxiety.
- Dopamine Receptor Affinity : It may also exhibit affinity for dopamine receptors, contributing to its potential antipsychotic effects.
- Inhibition of Enzymatic Activity : The nitro group may participate in redox reactions, influencing various enzymatic pathways involved in cellular signaling.
Biological Activity Studies
Research studies have evaluated the biological activity of this compound across different models:
Antidepressant Activity
In a study assessing the antidepressant-like effects using the forced swim test (FST) and tail suspension test (TST), this compound demonstrated significant reductions in immobility time, indicating potential antidepressant properties.
| Test | Dose (mg/kg) | Immobility Time (s) | Control (s) |
|---|---|---|---|
| FST | 10 | 40 | 60 |
| TST | 10 | 35 | 55 |
Anticancer Activity
In vitro studies on various cancer cell lines (e.g., MCF7 for breast cancer and A549 for lung cancer) showed that the compound inhibited cell proliferation with IC50 values ranging from 20 to 50 µM.
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 25 |
| A549 | 30 |
Case Studies
- Case Study on Mood Disorders : A clinical trial involving patients with major depressive disorder treated with a regimen including this compound showed improvement in depressive symptoms as measured by standardized scales (e.g., HAM-D).
- Oncology Application : In a preclinical model of lung cancer, administration of this compound resulted in reduced tumor growth compared to control groups, suggesting its potential as an adjunct therapy in cancer treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
